Bienvenue dans la boutique en ligne BenchChem!

Frenatin-2

Antimicrobial selectivity Narrow-spectrum peptide Micrococcus luteus

Frenatin-2 is a 15-residue, C-terminally amidated antimicrobial peptide (AMP) originally isolated from skin secretions of the giant tree frog Litoria infrafrenata. Its primary structure (GLLGTLGNLLNGLGL.NH₂) places it within the broader frenatin peptide family, a class of host-defense peptides characterized by diverse antimicrobial, cytotoxic, and immunomodulatory properties.

Molecular Formula
Molecular Weight
Cat. No. B1576589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrenatin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Frenatin-2: Baseline Characterization of the Narrow-Spectrum Antimicrobial Peptide from Litoria infrafrenata


Frenatin-2 is a 15-residue, C-terminally amidated antimicrobial peptide (AMP) originally isolated from skin secretions of the giant tree frog Litoria infrafrenata [1]. Its primary structure (GLLGTLGNLLNGLGL.NH₂) places it within the broader frenatin peptide family, a class of host-defense peptides characterized by diverse antimicrobial, cytotoxic, and immunomodulatory properties [2]. Unlike many of its in-class analogs that have been extensively characterized for broad-spectrum antibacterial, anticancer, and immunostimulatory activities, Frenatin-2 exhibits a uniquely narrow antimicrobial spectrum. Early characterization studies document that Frenatin-2 is active only against Micrococcus luteus (MIMC = 50 µg/mL) and inactive against Bacillus cereus, Escherichia coli, Leuconostoc mesenteroides, Pasteurella haemolytica, Staphylococcus aureus, Streptococcus faecalis, and Streptococcus uberis . This restricted activity profile sets the baseline for any differentiation analysis relative to its closely related structural analogs in the frenatin family.

Why Frenatin-2 Cannot Be Substituted by Broad-Spectrum Frenatin Analogs in Target-Specific Applications


The frenatin peptide family encompasses structurally related but functionally divergent members, including Frenatin-2.1S, Frenatin-2.2S, and Frenatin-2D, all of which exhibit markedly broader antimicrobial spectra, enhanced cytotoxicity against cancer cells, and/or pronounced immunomodulatory activity [1]. Generic substitution of these analogs for Frenatin-2 would be scientifically invalid because Frenatin-2 possesses a unique and restrictive selectivity profile—active against Micrococcus luteus while inactive against a broad panel of Gram-positive and Gram-negative bacteria—that is not shared by its more potent relatives . This narrow-spectrum property renders Frenatin-2 a specialized tool compound suited for applications where broad-spectrum antimicrobial activity is undesirable, such as selective microbiome perturbation studies, Gram-positive-specific biosensor development, or as a minimal-functionality scaffold for structure-activity relationship (SAR) investigations [2]. The structural simplicity of Frenatin-2, lacking basic residues (Lys, Arg) and acidic residues (Asp, Glu) that characterize other frenatins, further distinguishes its biophysical profile and mechanism of action [2].

Quantitative Differentiation of Frenatin-2: Evidence-Based Comparison Guide for Procurement Decisions


Narrow-Spectrum Selectivity: Frenatin-2 Activity Is Restricted to Micrococcus luteus While Frenatin-2.1S/2.2S Exhibit Broad-Spectrum Bactericidal Activity Against Clinical MRSA Isolates

Frenatin-2 demonstrates a uniquely restricted antimicrobial spectrum. Quantitative analysis shows Frenatin-2 is active only against Micrococcus luteus (MIMC = 50 µg/mL) and inactive against Staphylococcus aureus, Escherichia coli, Bacillus cereus, and other common test organisms . In direct contrast, the closely related analogs Frenatin-2.1S and Frenatin-2.2S demonstrate potent, broad-spectrum bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis with MIC values ≤ 16 µM [1]. This represents a fundamental selectivity divergence: Frenatin-2 lacks any activity against S. aureus (a Gram-positive bacterium targeted by its analogs), while Frenatin-2.1S and Frenatin-2.2S are highly potent against the same genus.

Antimicrobial selectivity Narrow-spectrum peptide Micrococcus luteus

Selective Cytotoxicity Gap: Frenatin-2 Displays No Documented Anticancer Activity While Frenatin-2.1S and 2.2S Are Cytotoxic Against A549 Lung Adenocarcinoma Cells

Comprehensive database records for Frenatin-2 note the absence of any documented cytotoxicity data against cancer cell lines [1]. In marked contrast, structural analogs Frenatin-2.1S and Frenatin-2.2S exhibit quantifiable and significant cytotoxicity against non-small cell lung adenocarcinoma A549 cells, with LC₅₀ values of 80 ± 6 µM and 75 ± 5 µM, respectively [2]. Furthermore, both analogs demonstrate a meaningful selectivity window: Frenatin-2.1S shows an LC₅₀ of 167 ± 8 µM against human erythrocytes (selectivity index ≈ 2.1) and Frenatin-2.2S shows LC₅₀ = 169 ± 7 µM (selectivity index ≈ 2.3), indicating preferential toxicity toward cancer cells over normal erythrocytes [2]. Frenatin-2 has not been assessed in comparable cytotoxicity assays, representing either a documented absence of activity or an untested gap.

Anticancer selectivity Cytotoxicity Cancer cell lines

Immunomodulatory Functionality Gap: Frenatin-2 Lacks the Cytokine-Stimulating Activity Documented for Frenatin-2D and Frenatin-2.1S/2.2S in Macrophage Models

No published evidence exists documenting immunomodulatory activity for Frenatin-2. In contrast, three structurally related analogs have been quantitatively characterized for cytokine modulation in mouse peritoneal macrophage models. Frenatin-2D at 20 µg/mL significantly stimulates production of TNF-α (P < 0.05) and IL-1β (P < 0.01) by mouse peritoneal macrophages, and increases IL-12 production in both unstimulated (P < 0.01) and LPS-stimulated cells (P < 0.05) [1]. Frenatin-2.1S and 2.2S significantly (P < 0.05) increase production of proinflammatory cytokines IL-1β and IL-23 by LPS-stimulated mouse peritoneal macrophages, with Frenatin-2.1S also enhancing TNF-α production [2]. Additionally, Frenatin-2.2S significantly downregulates the anti-inflammatory cytokine IL-10 in LPS-stimulated cells—a unique regulatory feature not observed with the other analogs [2]. Frenatin-2 has not been tested or reported in any comparable immunomodulatory assay system.

Immunomodulatory Cytokine induction Macrophage

Sequence-Dependent Biophysical Divergence: Frenatin-2 Is Structurally Minimal and Uncharged, Lacking Key Residues Present in Functionally Potent Analogs

Frenatin-2 (GLLGTLGNLLNGLGL.NH₂) exhibits a fundamentally distinct physicochemical profile compared to its biologically more active analogs. Frenatin-2 possesses a net charge of 0 at physiological pH, with 0 basic residues (no Lys, Arg, or His) and 0 acidic residues (no Asp or Glu), and is composed of 7 hydrophobic residues with a Boman Index of 23.29 kcal/mol [1]. In contrast, Frenatin-2.1S (GLVGTLLGHIGKAILG.NH₂) and Frenatin-2.2S (GLVGTLLGHIGKAILS.NH₂) contain the basic residue Lys and the partially basic His, contributing to a net positive charge that facilitates electrostatic interactions with negatively charged bacterial membranes—a widely recognized determinant of antimicrobial peptide potency [2]. Frenatin-2D (DLLGTLGNLPLPFI.NH₂) similarly contains an acidic Asp residue. The absence of cationic character in Frenatin-2 correlates directly with its lack of broad-spectrum antimicrobial activity, providing a compositional rationale for its functional divergence from charged analogs [2].

Peptide biophysics Net charge Structure-function relationship

Frenatin-2: Recommended Research and Application Scenarios Based on Quantitative Differentiation Evidence


Selective Micrococcus luteus Targeting in Microbiome Perturbation and Ecological Studies

Frenatin-2's singular activity against Micrococcus luteus (MIMC = 50 µg/mL) with complete inactivity against S. aureus, E. coli, B. cereus, and other tested organisms enables selective modulation of M. luteus populations within mixed microbial communities . This narrow-spectrum property is supported by quantitative susceptibility data that stands in sharp contrast to the broad-spectrum activity of Frenatin-2.1S and 2.2S (MIC ≤ 16 µM against MRSA) [1]. Researchers in microbial ecology, skin microbiome modulation, and selective bacteriocin development can leverage Frenatin-2 as a precision tool compound that minimizes off-target effects on non-target bacterial species.

Minimal-Functionality Scaffold for Antimicrobial Peptide Structure-Activity Relationship (SAR) Studies

Frenatin-2's unique uncharged, zero-basic-residue composition (Net Charge: 0; 0 basic residues; 7 hydrophobic residues) provides a structurally minimal scaffold for systematic SAR investigations. Unlike its cationic, functionally potent analogs (Frenatin-2.1S and 2.2S, which contain Lys and His residues associated with enhanced antimicrobial activity) [1], Frenatin-2 allows researchers to introduce individual charged residues (Lys, Arg, His) in a controlled manner and measure the incremental gain in antimicrobial spectrum breadth and potency. This 'blank slate' property is unavailable in any other characterized frenatin family member.

Negative Control for Immunomodulatory and Anticancer Activity Assays Involving Frenatin Analogs

Multiple analogs in the frenatin family exhibit quantifiable immunomodulatory activity (Frenatin-2D stimulates TNF-α, IL-1β, and IL-12; Frenatin-2.1S/2.2S stimulate IL-1β, IL-23, and TNF-α) and anticancer cytotoxicity (Frenatin-2.1S: A549 LC₅₀ = 80 ± 6 µM; Frenatin-2.2S: A549 LC₅₀ = 75 ± 5 µM) [1]. Frenatin-2, lacking any documented activity in these functional domains, is uniquely positioned as the sole structurally related but functionally inert negative control for experiments designed to validate the specific immunomodulatory or cytotoxic contributions of charged frenatin analogs.

Charge-Null Reference for Biophysical Studies of AMP-Membrane Interactions

The absence of cationic character in Frenatin-2 (net charge 0; Boman Index 23.29 kcal/mol) makes it a valuable reference for investigating the role of electrostatic interactions in AMP-membrane binding, penetration, and disruption. Comparative biophysical studies employing Frenatin-2 alongside positively charged analogs such as Frenatin-2.1S and 2.2S can isolate the contribution of charge-dependent mechanisms from hydrophobicity-driven membrane interactions [1]. This defined charge differential is a quantifiable physicochemical property that directly informs computational modeling and rational peptide design efforts.

Quote Request

Request a Quote for Frenatin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.